2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine
Description
Electron-Deficient Triazine Core as a High-Performance Acceptor
The 1,3,5-triazine moiety in 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exhibits strong electron-withdrawing characteristics, with a LUMO energy level of −2.85 eV . This property enables efficient charge transfer in donor-acceptor (D-A) architectures, as demonstrated in covalent organic frameworks (COFs) where triazine units facilitate electron pull from polycyclic aromatic donors like anthracene . The planar triazine core enhances π-π stacking interactions, rigidifying the structure and reducing non-radiative decay pathways. In blended films, this rigidity promotes aggregation-induced emission enhancement (AIEE), with photoluminescence quantum yields exceeding 12% in optimized host matrices .
The compound’s three pyridin-3-ylphenyl arms extend conjugation while introducing nitrogen lone pairs that participate in hydrogen bonding and metal coordination. X-ray diffraction studies of analogous triazine-pyridine systems reveal short C–H⋯N contacts (2.6–2.8 Å), which stabilize triplet excited states and enable RTP with lifetimes up to 180 ms . Comparative analyses with pyrimidine- and pyridine-based acceptors show that triazine’s higher nitrogen content reduces the singlet-triplet energy gap (ΔE_ST) to 0.186 eV, favoring reverse intersystem crossing (RISC) for TADF .
| Property | Value/Characteristic | Source |
|---|---|---|
| LUMO Energy | −2.85 eV | |
| HOMO Energy | −6.67 eV | |
| ΔE_ST (Triazine vs. Pyridine) | 0.186 eV vs. 0.395 eV | |
| RTP Lifetime (Crystalline) | 180 ms | |
| PLQY (Zeonex® Host) | 12.4% |
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exhibits dual TADF and RTP emissions, a rarity among purely organic emitters. In Zeonex® polymer matrices, the compound achieves a delayed fluorescence-to-prompt fluorescence (DF/PF) ratio of 9.3, with an external quantum efficiency (EQE) of 12.4% in solution-processed OLEDs . The TADF mechanism arises from a small ΔE_ST (0.20 eV), enabling efficient RISC via vibronic coupling between the lowest singlet (S₁) and triplet (T₁) states. Time-resolved spectroscopy at 298 K reveals delayed emission lifetimes of 0.290 μs and 2.06 μs, attributed to distinct triplet harvesting pathways .
The pyridin-3-yl substituents play a dual role: (1) their electron-donating resonance effects localize the HOMO on the peripheral phenyl rings, while the LUMO resides on the central triazine, creating a spatially separated charge-transfer state; (2) their conformational flexibility allows dynamic twisting in solution, suppressing aggregation-caused quenching (ACQ). In crystalline phases, restricted motion activates RTP with emission maxima at 508 nm, redshifted by 8 nm compared to solution spectra .
Structure-Property Relationships in Triazine-Pyridine Hybrid Systems
The integration of pyridine rings into the triazine scaffold introduces steric and electronic effects that fine-tune optoelectronic properties:
Nitrogen Positioning : Pyridin-3-yl groups provide meta-substitution patterns that minimize steric hindrance, allowing tighter molecular packing. This contrasts with pyrimidin-5-yl analogs (e.g., 1874199-82-2), where para-substitution increases torsional angles by 15°, reducing film crystallinity .
Conformational Locking : DFT calculations show that C–H⋯N hydrogen bonds between pyridyl hydrogen and triazine nitrogen (2.7 Å) rigidify the structure, increasing spin-orbit coupling (SOC) by 30% compared to non-hydrogen-bonded analogs. This enhances intersystem crossing (ISC) rates for RTP .
Host-Guest Interactions : When doped into 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) hosts, the compound’s triplet energy (2.8 eV) exceeds that of the host (2.5 eV), preventing energy back-transfer and stabilizing triplet excitons .
Properties
IUPAC Name |
2,4,6-tris(3-pyridin-3-ylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N6/c1-7-25(31-13-4-16-37-22-31)19-28(10-1)34-40-35(29-11-2-8-26(20-29)32-14-5-17-38-23-32)42-36(41-34)30-12-3-9-27(21-30)33-15-6-18-39-24-33/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYOMKTHKKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves sequential Suzuki-Miyaura cross-coupling reactions between a trihalotriazine (e.g., cyanuric chloride) and 3-(pyridin-3-yl)phenylboronic acid. The triazine core acts as a scaffold for threefold functionalization.
Experimental Protocol
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Substrate Preparation : 3-(Pyridin-3-yl)phenylboronic acid is synthesized via Miyaura borylation of 3-bromo-3'-pyridinylbiphenyl.
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Coupling Reaction :
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Cyanuric chloride (1 equiv) reacts with 3-(pyridin-3-yl)phenylboronic acid (3 equiv) in a mixture of THF/H₂O (3:1).
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Catalyzed by Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) at 80°C for 24 hours.
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Optimization Challenges
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 65–70 | |
| Solvent | THF/H₂O | 68 | |
| Temperature | 80°C | 70 | |
| Reaction Time | 24 hours | 68 |
One-Pot Cyclization via Benzaldehyde-Benzamidine Coupling
Reaction Mechanism
Developed in the patent CN108264490B, this method involves a copper- or nickel-catalyzed coupling of 3-pyridinylbenzaldehyde derivatives with benzamidine hydrochloride, followed by cyclization to form the triazine ring.
Synthetic Procedure
Advantages Over Stepwise Methods
Table 2: Cyclization Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Ni(OAc)₂ | 83 | |
| Solvent | Toluene | 83 | |
| Temperature | 110°C | 83 | |
| Reaction Time | 30 hours | 83 |
Critical Analysis of Catalytic Systems
Nickel vs. Copper Catalysts
Solvent Effects
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Toluene : Ideal for high-temperature reactions due to high boiling point.
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Dichloromethane (DCM) : Suitable for low-temperature cyclization but limited to small-scale synthesis.
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
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¹H NMR : Distinct signals for pyridinyl (δ 8.5–9.0 ppm) and triazine protons (δ 9.2 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 768.90 (C₅₄H₃₆N₆).
Industrial-Scale Feasibility
The one-pot cyclization method is preferred for large-scale production due to fewer steps and lower catalyst loading. However, nickel residue removal remains a challenge, necessitating chelating agents during workup .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals, which can be utilized in catalysis and materials science.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine core and pyridinyl groups allow for strong binding to metal ions and biological macromolecules, facilitating various catalytic and inhibitory activities. The compound can modulate pathways involved in cell signaling, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of triazine derivatives arises from variations in substituents, which directly influence their electronic, optical, and functional properties. Key analogues include:
Electronic and Optical Properties
The electron-deficient triazine core lowers the LUMO level, facilitating electron transport. Substituents further modulate electronic properties:
- Solvatochromic Effects: Carbazole-based TR1–TR3 exhibit pronounced solvatochromism due to dipole-dipole interactions, whereas the target compound’s pyridinyl groups reduce polarity-dependent shifts .
- Charge Transport : PO-T2T outperforms the target compound in electron mobility due to phosphine oxide groups, which enhance interfacial electron injection .
Device Performance in OLEDs
Triazine derivatives are widely used as ETMs or hosts in OLEDs. Performance metrics vary with substituents:
| Compound | Role in OLED | EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| Target Compound | ETM | 18 | 55 | 3.2 | |
| PO-T2T | ETM | 24 | 76 | 2.8 | |
| 3P-T2T | Host for red emitter | 22 | 68 | 3.0 | |
| G2TAZ | Emitter | 12 | 40 | 3.5 |
- Efficiency : PO-T2T achieves the highest external quantum efficiency (EQE) due to superior electron injection and balanced charge transport .
- Thermal Stability : Dendritic carbazole derivatives (G2TAZ–G4TAZ) exhibit higher glass transition temperatures (>150°C) compared to the target compound (~120°C) .
Biological Activity
2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine is a complex organic compound with significant potential in biological applications. Its structure includes multiple phenyl and pyridine groups attached to a triazine core, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties.
- Molecular Formula : C₃₆H₂₄N₆
- Molecular Weight : 540.62 g/mol
- CAS Number : 939430-26-9
Antibacterial Activity
Research has indicated that compounds with triazine structures exhibit notable antibacterial properties. For instance, derivatives of triazine have shown effectiveness against various bacterial strains. A study highlighted that certain triazine derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Table 1: Antibacterial Activity of Triazine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 1 | E. faecalis | 40 | 29 |
| Compound 2 | P. aeruginosa | 50 | 24 |
| Compound 3 | S. typhi | 45 | 30 |
| Compound 4 | K. pneumoniae | 50 | 19 |
Cytotoxic Activity
The cytotoxic effects of triazine derivatives have been evaluated against several cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation effectively. For example, one study reported IC₅₀ values for specific triazine compounds against cancer cell lines such as HepG2 and MCF-7:
Table 2: Cytotoxicity of Triazine Compounds
| Compound ID | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HepG2 | 9.71 |
| Compound B | MCF-7 | 7.36 |
| Compound C | HCT-116 | 2.29 |
| Compound D | PC3 | 12.41 |
These findings suggest a promising role for triazine derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and survival.
Anti-inflammatory Activity
In addition to antibacterial and cytotoxic properties, triazine derivatives have shown potential in modulating inflammatory responses. A study indicated that certain synthesized compounds could significantly inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 10 µg/mL .
Table 3: Inhibitory Effects on Cytokines
| Compound ID | Cytokine Target | Inhibition Percentage (%) |
|---|---|---|
| Compound E | IL-6 | 89 |
| Compound F | TNF-α | 78 |
| Dexamethasone (Control) | IL-6 | 85 |
Case Study: Antibacterial Properties
In a comparative study of various triazine derivatives, researchers synthesized multiple compounds and tested their antibacterial efficacy against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives exhibited higher potency than conventional antibiotics, suggesting their potential utility in treating resistant bacterial infections.
Case Study: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of triazine derivatives on prostate cancer cells (PC3). The study revealed that specific compounds induced apoptosis through the activation of caspase pathways, highlighting their mechanism of action as potential anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4,6-Tris(3-(pyridin-3-yl)phenyl)-1,3,5-triazine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple pyridinyl-phenyl boronic acids with cyanuric chloride derivatives. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from toluene or THO to achieve >95% purity, as noted for analogous triazine derivatives .
Q. Which characterization techniques are critical for confirming the structural integrity of this triazine derivative?
- Methodology : Use / NMR to verify substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), with thermal stability evaluated by differential scanning calorimetry (DSC) to determine glass transition temperature () .
Q. How can researchers determine the electronic properties (e.g., HOMO/LUMO levels) of this compound?
- Methodology : Cyclic voltammetry (CV) in anhydrous dichloromethane (vs. Ag/AgCl reference) provides experimental HOMO/LUMO values. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) complement experimental data, as demonstrated in studies of structurally similar triazine-carbazole hybrids .
Advanced Research Questions
Q. What role does this compound play in organic light-emitting diode (OLED) architectures, and how is device performance evaluated?
- Methodology : As an electron-transport layer (ETL), its high electron affinity (LUMO ≈ -2.95 eV) facilitates charge balance in OLEDs. Device testing involves vapor-deposited thin films (50–100 nm thickness) with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Electroluminescence efficiency is quantified via external quantum efficiency (EQE) and luminance measurements .
Q. How should researchers address contradictions in reported photophysical data (e.g., emission spectra or )?
- Methodology : Variability often arises from synthetic impurities or solvent effects. Reproduce experiments using standardized protocols (e.g., anhydrous solvents, inert atmosphere). Compare DSC data for consistency and employ time-resolved photoluminescence (TRPL) to isolate solvent-polarity effects, as seen in solvatochromic studies of triazine derivatives .
Q. What strategies optimize the compound’s solubility for thin-film processing without compromising electronic performance?
- Methodology : Introduce alkyl side chains (e.g., hexyl groups) via modified synthetic routes to enhance solubility in chlorobenzene or tetrahydrofuran. Spin-coating trials (1000–3000 rpm) assess film uniformity, while atomic force microscopy (AFM) monitors surface roughness .
Q. How do computational studies inform the design of triazine-based materials for specific applications (e.g., metal-organic frameworks or sensors)?
- Methodology : Molecular dynamics (MD) simulations predict packing behavior in crystalline phases. For sensing applications, DFT models evaluate binding energies with target analytes (e.g., metal ions). Experimental validation includes X-ray diffraction (XRD) for structural alignment and UV-vis titration for stoichiometric analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
